
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of two trimethylsilyl groups attached to the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under mild conditions.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: Products include hydroxylated purine derivatives.
科学研究应用
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a protecting group for hydroxyl functions in organic synthesis.
Biology: It is studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.
作用机制
The mechanism by which 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The trimethylsilyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
- 1,9-Bis(trimethylsilyl)-1H-purin-2(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-4(9H)-one
- 1,9-Bis(trimethylsilyl)-1H-purin-8(9H)-one
Uniqueness
1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is unique due to the specific positioning of the trimethylsilyl groups on the purine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective protection and modification of the purine ring, making it a valuable compound in synthetic chemistry and research applications.
属性
CAS 编号 |
86527-16-4 |
|---|---|
分子式 |
C11H20N4OSi2 |
分子量 |
280.47 g/mol |
IUPAC 名称 |
1,9-bis(trimethylsilyl)purin-6-one |
InChI |
InChI=1S/C11H20N4OSi2/c1-17(2,3)14-7-12-9-10(14)13-8-15(11(9)16)18(4,5)6/h7-8H,1-6H3 |
InChI 键 |
KWRDUGFAJIGUGQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN(C2=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)
![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)
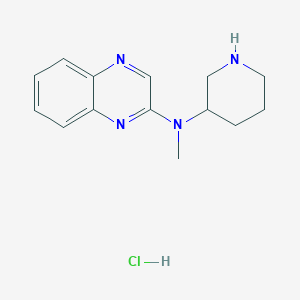
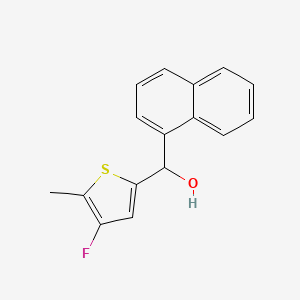


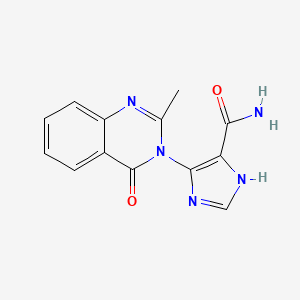
![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
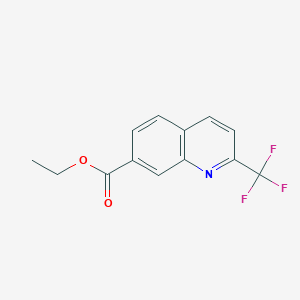

![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
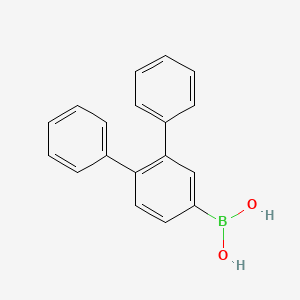
![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
